3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(3,4-DICHLOROBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DICHLOROBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the triazole intermediate.
Attachment of the Phenethyl Group: The phenethyl group is attached through a similar nucleophilic substitution reaction, using phenethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorobenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halides, acids, and bases are frequently used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(3,4-DICHLOROBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzyl and phenethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
- 3-[(3,4-DICHLOROBENZYL)SULFANYL]-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE
- 3-[(3,4-DICHLOROBENZYL)SULFANYL]-1H-INDOLE
Uniqueness
3-[(3,4-DICHLOROBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the combination of its dichlorobenzyl, phenethyl, and triazole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H16Cl2N4S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H16Cl2N4S/c18-14-8-6-13(10-15(14)19)11-24-17-22-21-16(23(17)20)9-7-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11,20H2 |
InChI Key |
JIULAQNCZZJYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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